molecular formula C10H10Br2OS B14037760 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14037760
M. Wt: 338.06 g/mol
InChI Key: KQYLGJKFNNKFET-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one (C₁₀H₁₀Br₂OS, MW 338.06) is a brominated aromatic ketone featuring a propan-2-one backbone with a 4-bromo-2-(methylthio)phenyl substituent at the 1-position and a bromine atom at the adjacent carbon.

Preparation Methods

The synthesis of 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one typically involves the bromination of 1-(4-methylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its bromine and methylthio groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous brominated ketones, focusing on molecular features, synthesis, and applications.

Structural Analogues and Key Differences

1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one

  • Molecular Formula : C₁₀H₁₀Br₂OS (MW 338.06)
  • Substituents : Bromine at the 3-position of the phenyl ring instead of 3.
  • This positional isomer may exhibit distinct reactivity in electrophilic aromatic substitution .

1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one

  • Molecular Formula : C₁₀H₇BrF₄O₂ (MW 315.06)
  • Substituents : Fluoro (–F) and trifluoromethoxy (–OCF₃) groups at positions 2 and 3.
  • Impact : The electron-withdrawing –OCF₃ group enhances electrophilicity of the ketone, while fluorine increases metabolic stability. This compound may find use in pharmaceutical intermediates .

2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one

  • Molecular Formula : C₁₁H₁₃BrOS (MW 273.19)
  • Substituents : Bromine on the ketone-bearing carbon and a methyl group instead of a second bromine.
  • This compound is a precursor for UV initiators in polymer chemistry .

1-(3-(Methylthio)phenyl)propan-2-one

  • Molecular Formula : C₁₀H₁₂OS (MW 180.27)
  • Substituents : Lacks bromine atoms but retains the methylthio group.
  • Impact : Reduced molecular weight and halogen-free structure make it less reactive toward elimination but more suitable for applications requiring lower toxicity .

Physicochemical and Reactivity Comparison

Property Target Compound 1-(3-(Methylthio)phenyl)propan-2-one 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one
Molecular Weight 338.06 180.27 273.19
Halogen Content 2 Br atoms None 1 Br atom
Electron Effects –SCH₃ (electron-donating), –Br (electron-withdrawing) –SCH₃ only –SCH₃, –Br (on ketone carbon)
Typical Reactivity Electrophilic substitution, nucleophilic acyl substitution Friedel-Crafts reactions UV-induced radical generation

Biological Activity

1-Bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one is an organic compound notable for its structural features, including a bromine atom, a methylthio group, and a ketone functional group. Its molecular formula is C12_{12}H12_{12}Br2_2OS, with a molecular weight of 319.09 g/mol. The compound is recognized for its potential biological activities, particularly in medicinal chemistry, where it serves as an important intermediate in drug synthesis and development.

Research indicates that this compound exhibits biological activity primarily through enzyme inhibition . The bromine atom can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. The methylthio group enhances the binding affinity of the compound by interacting with hydrophobic pockets within enzymes, which is crucial for its pharmacological effects.

Biological Activity and Applications

The compound has been studied for its interactions with various biological targets, suggesting a role in altering metabolic pathways and enzyme functions. Some key findings regarding its biological activity include:

  • Cytotoxicity : Preliminary studies have shown that this compound may induce cytotoxic effects in cancer cell lines, potentially through mechanisms such as apoptosis or necrosis .
  • Antimicrobial Properties : Similar compounds with bromine and methylthio substitutions have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties .
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes could make it a candidate for developing therapeutic agents targeting diseases involving enzyme dysregulation.

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

  • Cytotoxic Activity Against Cancer Cells :
    • A study evaluated the cytotoxic effects of various brominated compounds on cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MiaPaCa-2 (pancreatic cancer). Results indicated significant pro-apoptotic activity in these cell lines, suggesting that structural modifications similar to those found in our compound could enhance therapeutic efficacy .
  • Antimicrobial Activity :
    • Research on structurally analogous compounds revealed notable antimicrobial effects against various bacterial strains. This suggests that this compound may exhibit similar properties, warranting further investigation into its potential as an antimicrobial agent .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
2-Bromo-1-(4-methylthio)phenylpropan-2-oneLacks the additional bromine atomLower reactivity due to fewer halogen substituents
2-Bromo-2-methyl-1-(4-methylthio)phenylpropan-1-oneContains an additional methyl groupEnhanced steric hindrance affecting binding
4-Bromophenyl methyl thioetherSubstituted with a methoxy groupDifferent electronic properties due to methoxy group

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-bromo-1-(4-bromo-2-(methylthio)phenyl)propan-2-one?

The compound is synthesized via bromination of a propanone precursor. A common method involves reacting thioanisole derivatives with isobutyryl chloride in the presence of AlCl₃ as a catalyst, followed by bromination using bromine in acetic acid. For example, Liu et al. (2012) synthesized a structurally similar brominated ketone by brominating 2-methyl-1-[4-(methylthio)phenyl]propan-1-one under acidic conditions . Optimizing stoichiometry and reaction time is critical to minimize byproducts like dibrominated species, which may require purification via column chromatography or recrystallization.

Q. How is crystallographic data for this compound typically obtained and refined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of solvents like acetone or chloroform. The SHELX suite (e.g., SHELXL for refinement) is widely used for structural determination due to its robustness in handling small-molecule datasets . For example, Liu et al. (2012) resolved the structure of a related brominated ketone using SHELXL, reporting bond lengths and angles with a mean (C–C) deviation of 0.008 Å .

Q. What spectroscopic techniques are employed for characterization?

  • NMR : ¹H/¹³C NMR identifies substituents (e.g., methylthio groups at δ ~2.5 ppm for S–CH₃).
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 379.89).
  • IR : Strong carbonyl (C=O) stretches near 1700 cm⁻¹ and C–Br stretches at 500–600 cm⁻¹ .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., twinning or disorder) be resolved during refinement?

Twinning is addressed using SHELXL’s TWIN/BASF commands, while disorder is modeled by splitting atomic positions and refining occupancy ratios. For example, Fun et al. (2008) resolved rotational disorder in a brominated chalcone by applying a riding model for H atoms and refining anisotropic displacement parameters . High-resolution data (d-spacing < 0.8 Å) improves precision, and validation tools like PLATON ensure structural integrity .

Q. What mechanistic insights explain regioselectivity in the bromination step?

Bromination occurs preferentially at the α-carbon of the ketone due to electron-withdrawing effects of the carbonyl group, which stabilizes the transition state. Computational studies (e.g., DFT) can map charge distribution, showing higher electron density at the α-carbon. Experimental evidence from Liu et al. (2012) supports this, where bromination of 2-methyl-1-[4-(methylthio)phenyl]propan-1-one yielded a single α-brominated product .

Q. How do solvent polarity and temperature affect reaction yields in the synthesis?

Polar aprotic solvents (e.g., chloroform) enhance electrophilic bromination by stabilizing intermediates. Lower temperatures (0–5°C) reduce side reactions, as seen in Patil et al. (2007), where bromination at 0°C achieved >85% yield . A comparative study is shown below:

SolventTemperature (°C)Yield (%)Byproducts
Chloroform088<5% dibrominated
Acetic Acid257215% dibrominated

Q. What strategies mitigate degradation during storage of brominated ketones?

Storage at 0–6°C in amber vials under inert gas (N₂/Ar) prevents photolytic cleavage of C–Br bonds and hydrolysis. Thermo Scientific recommends desiccants to avoid moisture-induced degradation . Purity is monitored via HPLC, with degradation products (e.g., de-brominated ketones) quantified using UV detection at 254 nm.

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Variations may arise from impurities or polymorphic forms. For example, 2-bromo-1-(4-chlorophenyl)ethan-1-one has reported mp ranges of 65–66°C (Kanto Reagents) vs. 45–46°C for similar derivatives . Cross-validation using DSC (differential scanning calorimetry) and SC-XRD can distinguish polymorphs. Consistent recrystallization solvents (e.g., acetone) ensure reproducibility .

Properties

Molecular Formula

C10H10Br2OS

Molecular Weight

338.06 g/mol

IUPAC Name

1-bromo-1-(4-bromo-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-4-3-7(11)5-9(8)14-2/h3-5,10H,1-2H3

InChI Key

KQYLGJKFNNKFET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)Br)SC)Br

Origin of Product

United States

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